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N,N'-bis(2-

phenylethyl)ethanediamide

CAS No.: 14040-79-0

Cat. No.: B2708609

Get Quote

Executive Summary
The ligand DPEO (N,N'-bis(2-phenylethyl)ethanediamide) represents a significant

breakthrough in copper-catalyzed Ullmann-type coupling reactions.[1] Unlike first-generation

ligands (e.g., amino acids, diamines) that often require high temperatures (>110 °C) and

struggle with aryl chlorides, DPEO belongs to the Oxalamide class of ligands developed largely

by the Ma and Buchwald groups.

This guide details the use of DPEO for facilitating efficient C-O (Etherification) and C-N

(Amidation) bond formations.[1] Its primary industrial advantage is the ability to couple

unactivated aryl chlorides and aryl bromides with primary alcohols and amines under relatively

mild conditions (80–100 °C), often outperforming palladium catalysts in cost-efficiency and

functional group tolerance.

Chemical Identity & Ligand Architecture[1]
Before initiating protocols, it is critical to verify the ligand identity, as acronyms in catalysis can

be ambiguous. In the context of high-performance Cu-coupling, DPEO refers to the oxalamide
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structure below.

Chemical Name: N,N'-bis(2-phenylethyl)ethanediamide[1][2]

CAS Number:[1]

Molecular Formula: C₁₈H₂₀N₂O₂[1]

Role: Bidentate N,N-ligand (neutral)

Ligand Structure Visualization
Caption: DPEO features an oxalamide backbone that stabilizes Cu species via bidentate N,N-

coordination.[1]

Mechanistic Insight: The "Oxalamide Effect"
The superior performance of DPEO stems from its electronic modulation of the copper center.

While traditional mechanisms propose a Cu(I)/Cu(III) cycle, recent kinetic studies on

oxalamides suggest a unique resting state and activation pathway.[1]

Stabilization: DPEO forms a rigid 5-membered chelate with Cu(I), preventing catalyst

aggregation (a common failure mode in Cu-catalysis).[1]

Oxidative Addition (OA): The ligand lowers the activation energy for the oxidative addition of

aryl halides, particularly challenging aryl chlorides, which are typically inert in standard

Ullmann conditions.

Resting State: Evidence suggests the catalyst often rests as a Cu(II)-bis(oxalamide) species,

which is reduced in situ to the active Cu(I) species.[1]

Catalytic Cycle Diagram
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Figure 2: Proposed Catalytic Cycle for Cu/DPEO Coupling
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Reductive Elimination
Product (Ar-Nu)

C-Nu Bond Formation

Regeneration

Click to download full resolution via product page

Caption: The cycle involves OA of the aryl halide followed by nucleophilic displacement and

RE.

Protocol A: C-O Coupling (Synthesis of Alkyl Aryl
Ethers)
This is the flagship application of DPEO. It enables the coupling of primary alcohols with aryl

chlorides/bromides.[3]
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Materials
Catalyst: CuI (Copper(I) Iodide) - Must be white/off-white.[1] Green/grey indicates oxidation.

[1]

Ligand: DPEO (14040-79-0)[1]

Base: Cs₂CO₃ (Cesium Carbonate) or KOH (for less sensitive substrates).[1]

Solvent: DMSO (Dimethyl sulfoxide) or Dioxane (anhydrous).[1]

Substrates: Aryl Halide (1.0 equiv), Primary Alcohol (1.5–2.0 equiv).[1]

Step-by-Step Procedure
Setup: In a glovebox or under a steady stream of Nitrogen/Argon, charge a dried reaction

tube (Schlenk tube or screw-cap vial) with a magnetic stir bar.

Solids Addition:

Add CuI (10 mol%).[1]

Add DPEO (12–15 mol%).[1] Note: Maintain a 1:1.2 to 1:1.5 Metal:Ligand ratio.[1]

Add Cs₂CO₃ (1.5–2.0 equiv).[1]

Add Aryl Halide (1.0 equiv) if solid.[1]

Liquids Addition:

Seal the tube with a septum.

Evacuate and backfill with inert gas (3 cycles).[1][3]

Inject Solvent (DMSO, 0.5 M concentration relative to halide).

Inject Alcohol (1.5–2.0 equiv) and Aryl Halide (if liquid).[1]

Reaction:
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Place the vessel in a pre-heated oil block at 80–100 °C.

Stir vigorously (>800 rpm) for 16–24 hours. Efficiency relies on mass transfer.[1]

Workup:

Cool to room temperature.[1][4][5]

Dilute with Ethyl Acetate (EtOAc) and water.[1]

Filter through a Celite pad to remove copper salts.[1]

Wash the organic layer with brine (3x) to remove DMSO.[1]

Dry over Na₂SO₄, concentrate, and purify via flash chromatography.[3]

Substrate Scope & Expected Yields (Data Summary)
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Aryl Halide
(X)

Alcohol
Type

Temp (°C) Time (h) Yield (%) Notes

Ar-I
Primary

(Linear)
80 12 85-95

Very fast; can

use lower

catalyst load

(5%).[1]

Ar-Br
Primary

(Linear)
90 16 80-92

Standard

condition.[1]

Ar-Cl
Primary

(Linear)
100-110 24 70-85

Key

Advantage.

Requires

Cs₂CO₃.[1]

Ar-Br
Primary

(Branched)
100 24 65-75

Steric

hindrance

reduces yield

slightly.[1]

HetAr-Cl Primary 90 18 75-88

Excellent for

pyridines/quin

olines.[1]

Protocol B: C-N Coupling (Synthesis of Aryl Amines)
While DPEO is famous for C-O coupling, it is also effective for C-N coupling, particularly with

sterically demanding amines or weak nucleophiles where other ligands fail.

Modifications from Protocol A
Base: Change to K₃PO₄ or KOtBu (Potassium tert-butoxide).[1] KOtBu is stronger and faster

but less tolerant of sensitive functional groups.

Solvent: DMSO is preferred; Toluene can be used for KOtBu conditions.[1]

Temperature: Typically 90–110 °C.[1]
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Procedure Highlight
Combine CuI (10 mol%), DPEO (15 mol%), and K₃PO₄ (2.0 equiv).

Add Aryl Halide (1.0 equiv) and Amine (1.2 equiv).[1][3]

Heat in DMSO at 100 °C.

Observation: Reaction mixture often turns deep blue/green upon completion (characteristic

of Cu-amine species in air during workup), but should remain yellow/brown during the inert

reaction.

Troubleshooting & "The Black Box"
Catalysis can be unpredictable.[1] Use this self-validating troubleshooting guide.

Observation Diagnosis Corrective Action

Catalyst turns black

immediately

Copper oxidation or poor inert

atmosphere.[1]

Ensure CuI is white.[1]

Regrease joints. Degas

solvents thoroughly.[1]

Low conversion of Ar-Cl
Insufficient activation energy or

ligand degradation.[1]

Increase Temp to 110°C.

Ensure DPEO is pure (white

powder). Switch base to

Cs₂CO₃.

Formation of Ar-OH (Phenol)
Hydrolysis of aryl halide by

water.[1]

CRITICAL: DMSO is

hygroscopic.[1] Use fresh

anhydrous DMSO or store over

molecular sieves.[1]

Blue solution during reaction
Oxygen leak (Cu(II) formation).

[1]

The reaction must be strictly

anaerobic. Check septum

integrity.

Synthesis of DPEO (In-House Production)
If commercial DPEO is unavailable, it can be synthesized easily in one step.
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Reaction: 2-Phenylethylamine + Oxalyl Chloride

DPEO[1]

Dissolve 2-phenylethylamine (2.2 equiv) and Triethylamine (2.5 equiv) in dry THF at 0 °C.

Add Oxalyl Chloride (1.0 equiv) dropwise (Exothermic!).[1]

Stir at Room Temp for 2 hours.

Quench with water.[1][4] The product precipitates as a white solid.[6]

Filter, wash with water and diethyl ether.[4][6] Dry in vacuo.[1][4][6]

Yield: >90%.[1][5][6]

Purity Check: ¹H NMR should show symmetric ethyl/phenyl signals and a singlet for the

amide NH (if visible).[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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